molecular formula C24H22N4O3 B2853343 5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile CAS No. 940986-52-7

5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2853343
CAS No.: 940986-52-7
M. Wt: 414.465
InChI Key: FHHMVOLBNHSUAU-KPKJPENVSA-N
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Description

This compound is a 1,3-oxazole derivative featuring a piperazine ring substituted at the 4-position with a 4-methoxybenzoyl group. The oxazole core is further modified at the 2-position with a trans-styryl (E-ethenylphenyl) group and at the 4-position with a carbonitrile moiety. Its molecular weight is 448.91 g/mol (based on analogous structures in ). The styryl group introduces π-conjugation, which may influence photophysical properties or binding interactions in biological systems. Synthetic routes for related compounds involve multicomponent one-pot reactions or sequential functionalization of precursor heterocycles .

Properties

IUPAC Name

5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-30-20-10-8-19(9-11-20)23(29)27-13-15-28(16-14-27)24-21(17-25)26-22(31-24)12-7-18-5-3-2-4-6-18/h2-12H,13-16H2,1H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHMVOLBNHSUAU-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound with significant potential in pharmacology, particularly due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound features a piperazine ring, an oxazole ring, and methoxy substituents, contributing to its unique pharmacological profile. The molecular formula is C25H24N4O4C_{25}H_{24}N_{4}O_{4} with a molecular weight of 444.5 g/mol. The structural complexity allows for interactions with multiple biological targets, making it a candidate for drug discovery.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperazine Intermediate : Reaction of 4-(4-methoxybenzoyl) chloride with piperazine in the presence of a base like triethylamine.
  • Synthesis of the Oxazole Ring : Cyclization reaction with appropriate reagents to form the oxazole structure.
  • Introduction of the Phenylethenyl Group : This step involves coupling reactions that integrate the phenylethenyl moiety into the structure.

The biological activity of this compound includes:

  • Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes such as phosphodiesterase (PDE) types, which play critical roles in cellular signaling pathways.
  • Antimicrobial Activity : Preliminary research indicates potential efficacy against various bacterial strains and fungi, suggesting its use as an antimicrobial agent.

Case Studies and Research Findings

A variety of studies have investigated the biological effects of this compound:

  • Antiproliferative Effects : Research has shown that derivatives exhibit significant antiproliferative activity against cancer cell lines, indicating potential use in oncology.
  • Inhibition of Inflammatory Mediators : Some studies indicate that the compound can reduce levels of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
  • Neuropharmacological Effects : Investigations into related compounds have demonstrated anticonvulsant properties in animal models, suggesting similar potential for this compound.

Comparative Analysis with Similar Compounds

To better understand the biological relevance of this compound, a comparison with structurally similar compounds is insightful:

Compound NameMolecular FormulaKey Features
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(E)-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-thiazoleC25H24ClN4OSC_{25}H_{24}ClN_{4}OSContains thiazole instead of oxazole
5-[4-(phenylpiperazinyl)] - 1,3-benzothiazole derivativesC23H22N4SC_{23}H_{22}N_{4}SDifferent heterocyclic framework

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in the Benzoyl Substituent on Piperazine

  • 4-Fluorobenzoyl analog (CAS 941010-23-7): Replacing methoxy with fluorine at the para position of the benzoyl group reduces steric bulk and increases electronegativity. This enhances lipophilicity (logP increases by ~0.5 units) and may improve membrane permeability. The molecular weight decreases slightly to 436.87 g/mol .
  • 4-Chlorobenzoyl analog : Chlorine’s larger atomic radius and stronger electron-withdrawing effects could alter binding kinetics in enzyme targets. A compound with this group (, entry 3) has a molecular weight of 448.91 g/mol, identical to the target compound, but with reduced solubility due to higher hydrophobicity .
  • No solubility or activity data are available, but methyl groups typically lower solubility compared to methoxy .

Modifications to the Ethenyl Substituent

  • 4-Fluorophenyl ethenyl (): Fluorine at the ethenyl’s para position increases polarity and may enhance dipole interactions in binding pockets. Molecular weight decreases to 436.87 g/mol .
  • 2-Chlorophenyl ethenyl (, entry 1): Chlorine’s steric and electronic effects could disrupt π-stacking interactions. This analog has the same molecular weight (448.91 g/mol) as the target but lower solubility due to halogenation .
  • 2-Methoxyphenyl ethenyl (, entry 3): A methoxy group at the ethenyl’s ortho position may introduce torsional strain, reducing planarity and affecting binding affinity .

Core Heterocycle and Functional Group Variations

  • Pyrazolo-pyrano-oxazine analogs (): These lack the oxazole-carbonitrile core but share a methoxyphenyl group. Their fused heterocyclic systems exhibit distinct electronic profiles, with reported antimicrobial activity .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Benzoyl Substituent Ethenyl Substituent Molecular Weight (g/mol) Key Properties/Inferences Reference
5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile 4-methoxy Phenyl 448.91 Moderate solubility, π-conjugation enhanced
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile 4-fluoro 4-fluorophenyl 436.87 High lipophilicity, improved membrane passage
5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-[2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile 4-chloro 2-methoxyphenyl 448.91 Reduced solubility, steric effects
5-[4-(2-Methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile 2-methyl Phenyl ~443 (estimated) Conformational destabilization inferred

Research Findings and Implications

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy and fluorine substituents on the benzoyl group exhibit contrasting effects. Methoxy improves solubility but may reduce binding in hydrophobic pockets, while fluorine balances lipophilicity and electronegativity .
  • Styryl vs. Halogenated Ethenyl : The unsubstituted styryl group in the target compound maximizes π-conjugation, which is critical for fluorescence-based applications or charge-transfer interactions. Halogenated ethenyl groups trade conjugation for polarity, favoring specific target engagements .

Q & A

Q. What are the optimized synthetic routes for 5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the piperazine derivative (e.g., coupling 4-methoxybenzoyl chloride with piperazine) followed by oxazole ring cyclization. Key steps include:
  • Reagents : Use of bases (e.g., NaOH) for deprotonation and solvents like DCM or DMF for solubility .
  • Purification : Recrystallization or chromatography (HPLC) to achieve >95% purity .
  • Critical Conditions : Temperature (60–80°C for cyclization), solvent polarity, and catalyst selection (e.g., Pd catalysts for Heck reactions in styryl group introduction).
  • Yield Optimization : Table below compares yields under varying conditions:
StepSolventCatalystTemp (°C)Yield (%)
Piperazine couplingDCMNone2572
Oxazole cyclizationDMFK₂CO₃8065
Styryl introductionToluenePd(OAc)₂11058

Q. How is the molecular structure of this compound validated, and what techniques are critical for confirming stereochemistry?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal diffraction (using SHELX software ) confirms bond lengths, angles, and the E-configuration of the styryl group.
  • Spectroscopy : ¹H/¹³C NMR (aromatic proton integration at δ 7.2–8.1 ppm) and IR (C≡N stretch at ~2200 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution MS (e.g., [M+H]⁺ = 454.18) confirms molecular weight .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

  • Methodological Answer :
  • In vitro assays :
  • Kinase Inhibition : Use ATP-binding assays (e.g., EGFR or PI3K targets) .
  • Antimicrobial Screening : Broth microdilution (MIC against S. aureus or E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Methodological Answer :
  • Modifications : Vary substituents on the benzoyl (e.g., -OCH₃ → -CF₃) or styryl (e.g., electron-withdrawing groups) moieties.
  • Assay Parallelism : Test analogs against the same biological targets to isolate structural contributions.
  • Example SAR Table :
AnalogR₁ (Benzoyl)R₂ (Styryl)IC₅₀ (μM, HeLa)
Parent compound-OCH₃-Ph12.3
Analog A-CF₃-Ph8.7
Analog B-OCH₃-NO₂-Ph6.1
  • Computational Modeling : Docking studies (AutoDock Vina) predict binding poses to prioritize synthesis .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Standardize Assays : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48h incubation).
  • Control Normalization : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab variability .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess significance of divergent results, accounting for variables like solvent (DMSO vs. PBS) .

Q. What advanced techniques characterize this compound’s interaction with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ, kd) to receptors .
  • Cryo-EM : Resolve compound-protein complexes at near-atomic resolution for mechanistic insights .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer :
  • Flow Chemistry : Continuous processing reduces side reactions (e.g., styryl isomerization) and improves yield .
  • DoE (Design of Experiments) : Optimize parameters (e.g., reactant stoichiometry, residence time) via Taguchi methods .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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